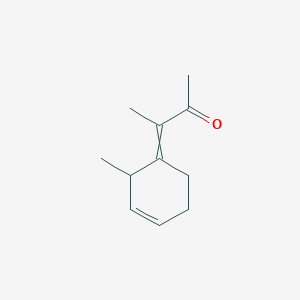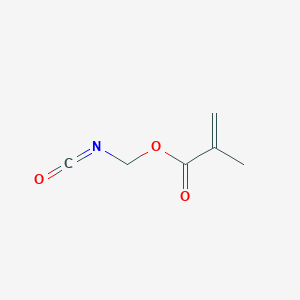
Isocyanatomethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyanatomethyl 2-methylprop-2-enoate, also known as 2-Propenoic acid, 2-methyl-, isocyanatomethyl ester, is a chemical compound with the molecular formula C₆H₇NO₃ and a molecular weight of 141.125 g/mol . This compound is characterized by its isocyanate and methacrylate functional groups, making it a versatile intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocyanatomethyl 2-methylprop-2-enoate can be synthesized through the reaction of methacrylic acid with isocyanatomethyl chloride under controlled conditions. The reaction typically requires a catalyst such as triethylamine and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where methacrylic acid and isocyanatomethyl chloride are combined in the presence of a stabilizer to prevent polymerization. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Isocyanatomethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers and copolymers.
Common Reagents and Conditions:
Amines and Alcohols: Used in addition reactions to form ureas and urethanes.
Radical Initiators: Such as benzoyl peroxide, used in polymerization reactions.
Major Products:
Ureas and Urethanes: Formed from addition reactions with amines and alcohols.
Polymers and Copolymers: Formed from polymerization reactions.
Scientific Research Applications
Isocyanatomethyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the modification of biomolecules for various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Mechanism of Action
The mechanism of action of isocyanatomethyl 2-methylprop-2-enoate involves its reactive isocyanate and methacrylate groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable urea and urethane linkages. The methacrylate group can undergo polymerization, resulting in the formation of high-molecular-weight polymers .
Molecular Targets and Pathways:
Nucleophiles: Such as amines and alcohols, which react with the isocyanate group.
Radical Polymerization Pathways: Involving the methacrylate group.
Comparison with Similar Compounds
Isocyanatomethyl 2-methylprop-2-enoate can be compared with other similar compounds such as:
2-Isocyanatoethyl methacrylate: Similar in structure but with different reactivity and applications.
Methacryloyloxyethyl isocyanate: Another related compound with distinct properties and uses.
Uniqueness: this compound is unique due to its combination of isocyanate and methacrylate functional groups, which provide a versatile platform for various chemical reactions and applications .
Properties
CAS No. |
93956-19-5 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
isocyanatomethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H7NO3/c1-5(2)6(9)10-4-7-3-8/h1,4H2,2H3 |
InChI Key |
BUEJBAKNYNGFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)

![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
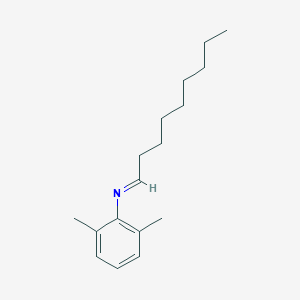
methyl}phosphonic acid](/img/structure/B14369573.png)

![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)
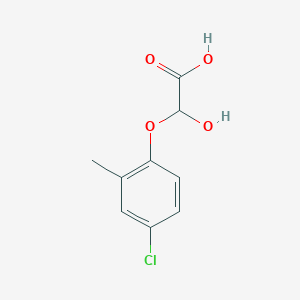
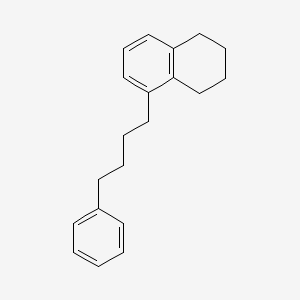
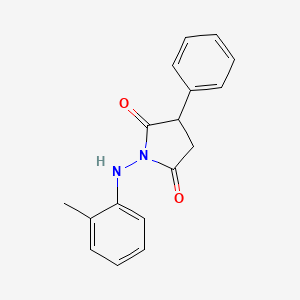
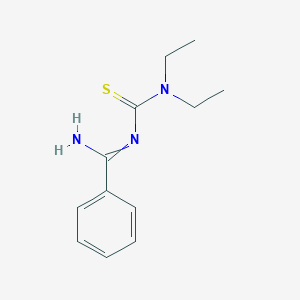
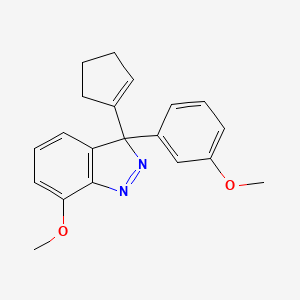
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
